1,1-Difluoro-5-[4-(trifluoromethyl)benzoyl]-5-azaspiro[2.5]octane
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Overview
Description
1,1-Difluoro-5-[4-(trifluoromethyl)benzoyl]-5-azaspiro[25]octane is a synthetic organic compound with the molecular formula C15H14F5NO It is characterized by the presence of difluoromethyl and trifluoromethyl groups, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Difluoro-5-[4-(trifluoromethyl)benzoyl]-5-azaspiro[2One common method involves the use of difluoromethylation reagents and trifluoromethylation reagents in the presence of suitable catalysts and reaction conditions . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1,1-Difluoro-5-[4-(trifluoromethyl)benzoyl]-5-azaspiro[2.5]octane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce halogenated compounds .
Scientific Research Applications
1,1-Difluoro-5-[4-(trifluoromethyl)benzoyl]-5-azaspiro[2.5]octane has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,1-Difluoro-5-[4-(trifluoromethyl)benzoyl]-5-azaspiro[2.5]octane involves its interaction with specific molecular targets and pathways. The presence of difluoromethyl and trifluoromethyl groups can influence its binding affinity and reactivity with target molecules. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)benzoyl chloride
- 1,1-Difluorocyclopropane derivatives
Uniqueness
1,1-Difluoro-5-[4-(trifluoromethyl)benzoyl]-5-azaspiro[2.5]octane is unique due to its spirocyclic structure and the presence of both difluoromethyl and trifluoromethyl groups.
Properties
IUPAC Name |
(2,2-difluoro-5-azaspiro[2.5]octan-5-yl)-[4-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F5NO/c16-14(17)8-13(14)6-1-7-21(9-13)12(22)10-2-4-11(5-3-10)15(18,19)20/h2-5H,1,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEGNCOFYXZOJKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC2(F)F)CN(C1)C(=O)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F5NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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